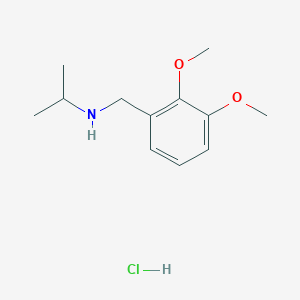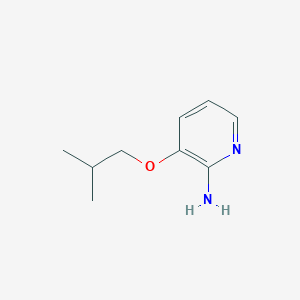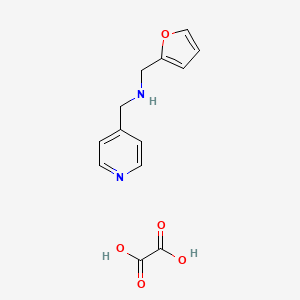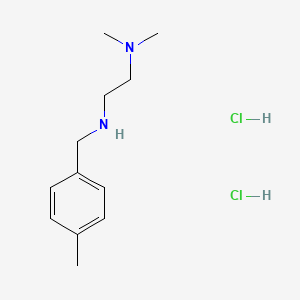![molecular formula C14H24ClNO3 B3085876 (2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride CAS No. 1158362-82-3](/img/structure/B3085876.png)
(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride
Vue d'ensemble
Description
“(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine” is a chemical compound with the molecular formula C14H23NO3 . It is a positional isomer of the drug mescaline .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring substituted with three methoxy groups and one propylamine group . The molecular weight is 253.34 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 253.34 . More specific properties such as melting point, boiling point, and density are not provided in the available resources.Applications De Recherche Scientifique
Applications in Environmental Toxicology
Research has delved into the environmental fate, toxicity, and degradation of compounds similar to (2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride. Munro et al. (1999) assessed the formation, environmental fate, and mammalian and ecotoxicity of chemical warfare agent degradation products, including several vesicants and nerve agents. Their study provides a comprehensive overview of degradation processes such as hydrolysis, microbial degradation, oxidation, and photolysis, which are relevant to understanding the environmental impact and degradation pathways of complex organic compounds (Munro et al., 1999).
Immunomodulatory Applications
The immune response modifier imiquimod, sharing a part of the molecular structure with the compound of interest, activates the immune system through localized induction of cytokines. This mechanism underpins its use in treating various skin disorders, suggesting potential immunomodulatory applications for related compounds (Syed, 2001).
Metabolism and Toxicology
Cornet and Rogiers (1997) reviewed the metabolism and toxicity of 2-methylpropene, focusing on its metabolic fate and toxicity in animals and humans. This review indicates the importance of understanding the metabolic pathways and potential toxic effects of organic compounds, providing a framework that could be applied to similar substances (Cornet & Rogiers, 1997).
Analytical and Environmental Chemistry
The analytical and environmental chemistry of heterocyclic aromatic amines, including their formation, detection, and mitigation strategies, offers insights into managing compounds with potential carcinogenic activities. The review by Chen et al. (2020) on heterocyclic aromatic amines from food safety perspectives, including analysis, formation, and mitigation, can inform research on related chemical compounds (Chen et al., 2020).
Biodegradation and Environmental Remediation
Magnoli et al. (2020) reviewed the behavior of 2,4-D herbicides in agricultural environments, focusing on microbial degradation. This review highlights the role of microorganisms in the degradation of complex organic pollutants, suggesting potential bioremediation applications for similar compounds (Magnoli et al., 2020).
Propriétés
IUPAC Name |
2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3.ClH/c1-10(2)8-15-9-11-6-13(17-4)14(18-5)7-12(11)16-3;/h6-7,10,15H,8-9H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORGDMOWUPEUFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C=C1OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B3085796.png)
![(Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085810.png)
amine hydrochloride](/img/structure/B3085820.png)
amine hydrochloride](/img/structure/B3085835.png)
![{[4-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3085843.png)


![[(5-Chloro-1H-benzimidazol-2-yl)methyl]methylamine dihydrochloride](/img/structure/B3085858.png)


amine hydrochloride](/img/structure/B3085898.png)

![[(6-Chloropyridin-3-yl)methyl]methylamine dihydrochloride](/img/structure/B3085902.png)
amine hydrochloride](/img/structure/B3085915.png)